Product packaging for Gelomulide M(Cat. No.:)

Gelomulide M

Cat. No.: B1263746
M. Wt: 430.5 g/mol
InChI Key: ZHVJRNZAMURVAT-UGFIOAGRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gelomulide M is an ent-abietane diterpenoid isolated from plants of the genus Suregada (formerly Gelonium ) . Compounds in this class have been studied for their potential cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231, MCF7), and liver (HepG2) cancers . Like other gelomulides, it is intended for use as a reference standard in phytochemical and pharmacological research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O7 B1263746 Gelomulide M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

IUPAC Name

[(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate

InChI

InChI=1S/C24H30O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(22(4,5)8-7-17(23)28-12(2)25)10-18(29-13(3)26)24(16)20(19)31-24/h7-8,14-18,20H,9-10H2,1-6H3/t14-,15-,16+,17-,18+,20-,23-,24-/m1/s1

InChI Key

ZHVJRNZAMURVAT-UGFIOAGRSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]3[C@]4([C@H](C[C@@H]([C@@]35[C@@H]2O5)OC(=O)C)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O

Canonical SMILES

CC1=C2C(CC3C4(C(CC(C35C2O5)OC(=O)C)C(C=CC4OC(=O)C)(C)C)C)OC1=O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Gelomulide M

This compound is a naturally occurring ent-abietane diterpene found within specific plant species of the Suregada genus. chemfaces.commdpi.comnih.gov The distribution of these botanical sources is primarily concentrated in regions of Asia.

Suregada aequorea, also known by its synonym Gelonium aequoreum, is a significant natural source of this compound. chemfaces.commdpi.comresearchgate.netncl.edu.tw This plant is a shrub or small tree that typically reaches a height of about 3 meters. wikipedia.org It is native to southern Taiwan and the northern Philippines, where it grows in coastal thickets. wikipedia.orgwikipedia.org Research has successfully isolated this compound from the leaves of this plant. ncl.edu.tw Studies focusing on the chemical constituents of Gelonium aequoreum have identified this compound as one of several related diterpenes. chemfaces.combiocrick.comresearchgate.net

This compound has also been isolated from Suregada glomerulata. chemfaces.combiocrick.com This species has a broader distribution than S. aequorea, found in Southern China, throughout Southeast Asia, New Guinea, and the Northern Territory of Australia. wikipedia.org The leaves of S. glomerulata are a documented source of the compound. chemfaces.combiocrick.com

Suregada aequorea (syn. Gelonium aequoreum) as a Primary Source

Extraction and Fractionation Techniques for this compound

The isolation of this compound from its botanical sources is a multi-step process involving specific extraction and purification methods.

The isolation of this compound is often accomplished through bioassay-guided fractionation. chemfaces.combiocrick.comresearchgate.nettwas.orgnankai.edu.cn This methodology uses the biological activity of the extracts to direct the purification process, ensuring that the fractions containing the active compounds are pursued.

The general procedure begins with the extraction of plant material, such as the leaves of Suregada aequorea, using a solvent like dichloromethane (B109758) to create a crude extract. chemfaces.comncl.edu.twbiocrick.com This dichloromethane-soluble extract, which contains a mixture of compounds, is then subjected to various chromatographic techniques to separate it into different fractions. ncl.edu.twresearchgate.net The cytotoxic activity of these fractions is evaluated against various human cancer cell lines. chemfaces.comncl.edu.twresearchgate.net Fractions that demonstrate significant activity are selected for further separation until pure compounds, including this compound, are isolated. chemfaces.comresearchgate.net This targeted approach led to the identification of this compound and other related cytotoxic ent-abietane diterpenes. chemfaces.commdpi.comncl.edu.twbiocrick.com

Chemical Structure and Stereochemical Elucidation

Advanced Spectroscopic Characterization for Structural Assignment

A combination of spectroscopic techniques provided the foundational data for the structural assignment of Gelomulide M.

The planar structure of this compound was pieced together using a comprehensive application of Nuclear Magnetic Resonance (NMR) spectroscopy. biocrick.comchemfaces.comairitilibrary.com One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offered the initial overview of the proton and carbon environments within the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments were used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR experiments were critical in establishing the connectivity of the molecular framework. researchgate.nettubitak.gov.trresearchgate.net

COSY (Correlation Spectroscopy) revealed proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent proton systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlated directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) was instrumental in piecing together the complete carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided crucial information about the relative stereochemistry by detecting protons that are close in space, which was vital for assigning the orientation of substituents on the stereogenic centers. tubitak.gov.tr

The collective data from these NMR experiments allowed for the unambiguous assignment of all proton and carbon signals, leading to the establishment of the planar structure of this compound.

Table 1: Representative ¹³C and ¹H NMR Data Interpretation for this compound (Note: This table is a representative example of how NMR data is presented. Specific chemical shifts (δ) for this compound are detailed in the primary literature.)

Position δC (ppm) δH (ppm) ¹H Multiplicity Key HMBC Correlations Key NOESY Correlations
1 ... ... ... ... ...
2 ... ... ... ... ...
3 ... ... ... ... ...
... ... ... ... ... ...

Mass spectrometry was employed to determine the molecular weight of this compound. biocrick.comchemfaces.comtubitak.gov.tr Specifically, High-Resolution Mass Spectrometry (HRMS) provided the high-accuracy mass measurement necessary to deduce its exact molecular formula. tubitak.gov.tr This technique is fundamental for confirming the elemental composition proposed from NMR data and is a standard procedure in the characterization of new natural products. tubitak.gov.trresearchgate.net

Circular Dichroism (CD) spectroscopy was utilized to investigate the absolute stereochemistry of this compound. biocrick.comchemfaces.comairitilibrary.com This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be compared to the spectra of related compounds with known stereochemistry or to theoretical calculations to help determine the absolute configuration of the molecule's stereocenters. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Crystallographic Analysis for Absolute and Relative Configurations

While spectroscopic methods provide powerful tools for structural elucidation, X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure.

The stereochemistry of this compound and its related compounds was unequivocally confirmed through single-crystal X-ray diffraction analysis. biocrick.comchemfaces.comairitilibrary.comresearchgate.net This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a precise three-dimensional electron density map of the molecule. This map reveals the exact spatial arrangement of every atom, thereby establishing both the relative and absolute configurations of all chiral centers in the molecule with high certainty. researchgate.netacs.orgresearchgate.net

Structural Classification of this compound

Based on the comprehensive analysis of its molecular skeleton, this compound is classified as an ent-abietane diterpenoid. vulcanchem.commdpi.com The ent-abietane framework is a specific stereochemical form of the abietane (B96969) diterpenoids. Diterpenoids are a large class of natural products built from four isoprene (B109036) units, and they exhibit significant structural diversity and a wide range of biological activities. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
Gelomulide A
Gelomulide D
Gelomulide E
Gelomulide F
Gelomulide G
Gelomulide I
Gelomulide J
Gelomulide K
Gelomulide L
This compound
Gelomulide N
Gelomulide O
Gelomulide P
Gelomulide Q
Gelomulide R
Gelomulide S
Gelomulide T
Gelomulide U
Gelomulide V
Gelomulide W

Ent-Abietane Diterpenoid Framework

This compound is classified as an ent-abietane diterpenoid. nih.gov Diterpenoids are a large class of natural products built from four isoprene units, resulting in a 20-carbon skeleton. The abietane framework is a well-known tricyclic system that forms the core of many bioactive molecules.

The designation "ent-" signifies that this compound possesses the opposite absolute configuration at its chiral centers compared to the regular abietane series. researchgate.net This enantiomeric form is a common feature among diterpenoids isolated from the Suregada genus. nih.gov The fundamental structure of this compound is based on an ent-abieta-8(14),13(15)-dien-16,12-olide skeleton, which features specific double bonds and a lactone ring integrated into the tricyclic abietane core. nih.gov The structure and stereochemistry of this compound and its analogues were definitively established through extensive spectroscopic analysis, including techniques like X-ray crystallography and CD spectral data for related compounds. biocrick.comresearchgate.netchemfaces.com

Table 1: Core Structural Characteristics of this compound
FeatureDescription
Compound Class Diterpenoid
Core Skeleton Abietane
Stereochemical Series ent-Abietane
Basic Framework ent-abieta-8(14),13(15)-dien-16,12-olide nih.gov
Isolation Source Gelonium aequoreum (Suregada aequorea) nih.govbiocrick.com

Distinctive Ring Systems and Functional Groups (e.g., lactone rings, epoxy linkages)

The bioactivity and uniqueness of this compound are derived from the specific arrangement of its functional groups and auxiliary ring systems attached to the main framework.

Lactone Ring: A defining feature of this compound and many related compounds is the presence of a lactone ring. nih.gov Specifically, it contains a γ-lactone, which is a five-membered cyclic ester. This lactone is formed between the carboxyl group at C-16 and a hydroxyl group at C-12 of the abietane skeleton, hence the "-16,12-olide" designation. nih.gov In many diterpenoids from this genus, this γ-lactone ring is α,β-unsaturated, a structural motif known to be important for biological activity. nih.gov

Other Functional Groups: The complexity of this compound is further enhanced by additional functional groups. Spectroscopic data from related compounds have confirmed the presence of multiple acetoxy groups (the functional group of an acetate (B1210297) ester) at various positions on the diterpenoid framework. The number and location of these groups help differentiate the various gelomulides from one another. nih.gov

Table 2: Key Functional Moieties in the Gelomulide Family
Functional Group / Ring SystemDescriptionRelevance
γ-Lactone A five-membered cyclic ester, typically formed as a 16,12-olide. nih.govA characteristic feature of the gelomulide class; often α,β-unsaturated. nih.gov
Epoxy Ring A three-membered ether ring.Its position and stereochemistry are key distinguishing features among related diterpenoids. acs.org
Acetoxy Groups Ester functional groups derived from acetic acid.Contribute to the structural diversity within the gelomulide series. nih.gov

Biosynthesis and Enzymatic Pathways

General Diterpenoid Biosynthetic Precursors and Pathways

All terpenoids, including diterpenes, are synthesized from the C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govibs.frresearchgate.net Plants utilize two distinct, compartmentally separated pathways to produce these essential building blocks. nih.govplos.orgcjnmcpu.com

The Mevalonic Acid (MVA) pathway is predominantly active in the cytosol. nih.govplos.org It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then converted to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in this pathway. nih.govfrontiersin.orgresearchgate.net Subsequent phosphorylation and decarboxylation steps convert MVA into IPP, which can then be isomerized to DMAPP. nih.govresearchgate.net While this pathway is a source of IPP and DMAPP, it is primarily associated with the biosynthesis of sesquiterpenes, triterpenes, and sterols in plants. researchgate.net

Table 1: Key Enzymes of the Mevalonic Acid (MVA) Pathway This table is generated based on data from the text.

Enzyme Abbreviation Function
Acetoacetyl-CoA thiolase AACT Catalyzes the condensation of two acetyl-CoA molecules. nih.gov
HMG-CoA synthase HMGS Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.govresearchgate.net
HMG-CoA reductase HMGR A rate-limiting enzyme that reduces HMG-CoA to mevalonic acid. nih.govfrontiersin.orgresearchgate.net
Mevalonate kinase MK Phosphorylates mevalonic acid. researchgate.net
Phosphomevalonate kinase PMK Adds a second phosphate (B84403) group to mevalonate-5-phosphate. researchgate.net
Mevalonate-5-diphosphate decarboxylase MDD Decarboxylates mevalonate-5-diphosphate to yield IPP. researchgate.net

Located within the plastids, the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, starts from glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749). nih.govfrontiersin.org The initial committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). nih.govfrontiersin.org A series of enzymatic reactions follows, with 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) being another key regulatory enzyme, ultimately producing both IPP and DMAPP. plos.orgfrontiersin.org The MEP pathway is the primary source of precursors for the biosynthesis of monoterpenes, diterpenes (such as the precursors to Gelomulide M), and carotenoids in plants. frontiersin.orgresearchgate.netacs.org

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway This table is generated based on data from the text.

Enzyme Abbreviation Function
1-deoxy-D-xylulose-5-phosphate synthase DXS Catalyzes the condensation of pyruvate and G3P to form DXP. nih.govplos.org
1-deoxy-D-xylulose-5-phosphate reductoisomerase DXR Reduces and isomerizes DXP to MEP; a key regulatory enzyme. plos.orgfrontiersin.org
CDP-ME synthase CMS Converts MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). researchgate.netresearchgate.net
CDP-ME kinase CMK Phosphorylates CDP-ME to form CDP-ME2P. researchgate.netresearchgate.net
ME-cPP synthase MCS Cyclizes CDP-ME2P to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP). researchgate.netresearchgate.net
HMBPP synthase HDS Converts ME-cPP to (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). researchgate.netresearchgate.net

Mevalonic Acid (MVA) Pathway

Putative Biosynthetic Routes Specific to this compound and Related Suregada Diterpenoids

The biosynthesis of the diterpene skeleton of this compound begins with the formation of the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). researchgate.netcjnmcpu.com This is achieved through the sequential condensation of three IPP molecules with one DMAPP molecule, a reaction catalyzed by GGPP synthase (GGPPS). cjnmcpu.com

The biosynthesis of ent-abietane diterpenoids, the class to which this compound belongs, follows a specific cyclization cascade. mdpi.com

Initial Cyclization: GGPP is first cyclized by a class II diterpene synthase, specifically an ent-copalyl diphosphate synthase (ent-CPS), to form the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). mdpi.comnih.gov This step establishes the initial ring system and stereochemistry characteristic of the ent-diterpenoid series.

Formation of the Abietane (B96969) Skeleton: The ent-CPP intermediate is then acted upon by a class I diterpene synthase. This enzyme catalyzes further cyclization and rearrangements to form the tricyclic ent-abietane skeleton. mdpi.comfrontiersin.org

Oxidative Modifications: Following the formation of the core hydrocarbon skeleton, a series of extensive oxidative modifications occurs. These reactions, primarily catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups, keto groups, and other functionalities. For many bioactive ent-abietanes isolated from Suregada species, this includes the formation of an α,β-unsaturated γ-lactone ring, a prominent feature of this compound. mdpi.com The proposed biosynthesis for related ent-abietane lactones suggests that oxidation of an ent-pimaradiene or ent-neoabietadiene precursor could lead to an intermediate that cyclizes to form the characteristic lactone ring. mdpi.com

Enzymatic Machinery Involved in Carbon Skeleton Rearrangements and Functionalization

The structural diversity of diterpenoids like this compound is generated by a modular enzymatic toolkit, primarily involving diterpene synthases (diTPSs) and cytochrome P450 enzymes (CYPs). nih.govresearchgate.net

Diterpene Synthases (diTPSs): These enzymes are responsible for creating the foundational carbon skeletons from the linear GGPP precursor. researchgate.net They are categorized into two main classes:

Class II diTPSs: These enzymes, such as ent-CPS, initiate the biosynthetic cascade by protonating the terminal double bond of GGPP, leading to the formation of a bicyclic diphosphate intermediate like ent-CPP. nih.govfrontiersin.org

Class I diTPSs: These enzymes utilize the diphosphate intermediate produced by Class II enzymes. They catalyze the cleavage of the diphosphate group to generate a carbocation, which then undergoes further cyclizations and/or rearrangements to yield the final, often complex, polycyclic diterpene hydrocarbon skeletons. nih.govresearchgate.net The formation of the tricyclic ent-abietane framework is a direct result of the sequential action of Class II and Class I diTPSs. frontiersin.org In some cases, a single bifunctional enzyme can possess both Class I and Class II activity. nih.gov

Cytochrome P450 Monooxygenases (CYPs): After the diTPSs have constructed the core skeleton, CYPs are responsible for the vast majority of functional group decorations. researchgate.net These enzymes catalyze a wide range of regio- and stereospecific oxidation reactions, including hydroxylations, epoxidations, and the formation of carbonyls and lactone rings. researchgate.netmdpi.com The specific suite of CYPs present in Suregada species dictates the final structure of the isolated diterpenoids, transforming a common ent-abietane precursor into a variety of compounds, including this compound. mdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
This compound
Acetyl-CoA
3-hydroxy-3-methylglutaryl-CoA HMG-CoA
Mevalonic acid MVA
Isopentenyl diphosphate IPP
Dimethylallyl diphosphate DMAPP
Glyceraldehyde-3-phosphate G3P
Pyruvate
1-deoxy-D-xylulose-5-phosphate DXP
2-C-methyl-D-erythritol-4-phosphate MEP
4-diphosphocytidyl-2-C-methyl-D-erythritol CDP-ME
4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate CDP-ME2P
2-C-methyl-D-erythritol 2,4-cyclodiphosphate ME-cPP
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate HMBPP
(E,E,E)-geranylgeranyl diphosphate GGPP
ent-copalyl diphosphate ent-CPP
ent-pimaradiene
ent-neoabietadiene

Chemical Synthesis, Semisynthesis, and Biotransformation

Synthetic Methodologies for Ent-Abietane Diterpenoids

The total synthesis of ent-abietane diterpenoids, a class of natural products characterized by a 6/6/6 tricyclic carbon framework, presents a significant challenge to synthetic chemists. nih.gov A variety of strategies have been developed to construct this core structure and introduce the necessary functional groups.

One notable approach involves a polyene cyclization initiated by an allene (B1206475) group. This method has proven effective for constructing the abietane-type tricyclic skeleton with excellent stereoselectivity. rsc.org A key feature of this strategy is the formation of a C2–C3 double bond, which can be further functionalized to introduce substituents found in many biologically active abietane (B96969) diterpenoids. rsc.org This methodology has been successfully applied to the total synthesis of seven abietane-type diterpenoids, demonstrating its versatility. rsc.org

Another strategy for the synthesis of aromatic abietane diterpenoids starts from readily available natural products like abietic acid. For instance, the synthesis of prattinin A was achieved from abietic acid, involving an oxidation and aromatization step using mercury(II) acetate (B1210297), followed by treatment with Amberlyst A-15. mdpi.com Furthermore, the synthesis of other abietane derivatives, such as ferruginol (B158077) and sugiol, has been accomplished from a common intermediate derived from the hydrogenation of a synthetic precursor. rsc.org

The introduction of specific functional groups at various positions of the abietane skeleton is a critical aspect of these synthetic endeavors. For example, the phenolic moiety at C-12, a common feature in many bioactive abietanes, can be introduced using methods like the arene to phenol (B47542) transformation with phthaloyl peroxide. scispace.com The functionalization of the C-19 position, which is less common than at the C-18 position, has also been a focus of synthetic efforts, leading to compounds like sugikurojin A. scispace.com

Semisynthetic Derivatization of Gelomulide M and Related Compounds

Semisynthesis, starting from naturally abundant precursors, offers a more direct route to novel derivatives of complex natural products like this compound. This approach leverages the existing complex scaffold and introduces new functionalities through chemical modifications.

A significant body of work has focused on the semisynthetic modification of aromatic abietane diterpenoids, which share the same core structure as the gelomulides. scispace.com For example, ferruginol, an abietane diterpenoid, and its derivatives have been the subject of extensive semisynthetic studies. acs.org Starting from (+)-dehydroabietylamine, a commercially available compound, (+)-ferruginol can be synthesized and subsequently modified to produce a variety of analogs. acs.org One such analog, 18-(phthalimid-2-yl)ferruginol, has demonstrated broad-spectrum antiviral properties. acs.org The scale-up synthesis of this compound has been optimized to facilitate further biological evaluation. acs.org

The chemical transformation of gelomulides themselves has also been explored. For instance, the reduction of Gelomulide F with sodium borohydride (B1222165) (NaBH₄) resulted in a novel, diastereo- and chemoselective reduction product. tubitak.gov.trtrdizin.gov.tr Additionally, treatment of Gelomulide F with potassium hydroxide (B78521) (KOH) led to the formation of Gelomulide D through β-elimination. tubitak.gov.trtrdizin.gov.tr These transformations highlight the potential for creating new gelomulide derivatives with unique structural features.

The following table summarizes some of the semisynthetic transformations performed on Gelomulide F:

Starting MaterialReagent(s)Product(s)Transformation TypeReference
Gelomulide FNaBH₄, MeOHNovel reduced compoundDiastereo- and chemoselective reduction tubitak.gov.trtrdizin.gov.tr
Gelomulide F2N KOH, THFGelomulide Dβ-elimination tubitak.gov.trtrdizin.gov.tr

Microbial Transformations for Analog Generation

Microbial transformations offer a powerful and environmentally benign tool for the structural modification of complex natural products. nih.gov This approach utilizes the enzymatic machinery of microorganisms to perform highly specific and often challenging chemical reactions, such as hydroxylations at unactivated carbon atoms. researchgate.net

Biocatalytic Hydroxylation and Other Functional Group Modifications (e.g., using Aspergillus niger, Cunninghamella elegans)

Fungi, in particular species like Aspergillus niger and Cunninghamella elegans, have been extensively used for the biotransformation of diterpenoids. researchgate.netnih.gov These microorganisms are known to introduce hydroxyl groups at various positions on the diterpene skeleton, leading to the generation of more polar and often more bioactive derivatives. researchgate.netmdpi.com

In the context of gelomulide-related compounds, the microbial transformation of Gelomulide G by Aspergillus niger yielded two new metabolites: 3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olide and 3β,6β-diacetoxy-14β-hydroxyabieta-8(9),13(15)-dien-16,12-olide. nih.govresearchgate.net Incubation of the same compound with Cunninghamella elegans produced the 14-epimer of the dihydroxy metabolite and a partially deacetylated product. nih.govresearchgate.net

Aspergillus niger has also been shown to hydroxylate other diterpenes, such as ent-kaur-16-en-19-oic acid and ent-beyer-15-en-19-oic acid, at various positions including C-1, C-7, and C-11. researchgate.netnih.gov The ability of these fungi to perform regioselective and stereoselective hydroxylations is a significant advantage over traditional chemical methods. researchgate.net

The following table details the microbial transformation of Gelomulide G:

SubstrateMicroorganismTransformed Product(s)Transformation TypeReference
Gelomulide GAspergillus niger3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olideDihydroxylation nih.govresearchgate.net
Gelomulide GAspergillus niger3β,6β-diacetoxy-14β-hydroxyabieta-8(9),13(15)-dien-16,12-olideHydroxylation and Dehydration nih.govresearchgate.net
Gelomulide GCunninghamella elegans3β,6β-diacetoxy-8β,14α-dihydroxyabiet-13(15)-en-16,12-olideDihydroxylation (epimerization at C-14) nih.govresearchgate.net
Gelomulide GCunninghamella elegans3β-acetoxy-6β-hydroxy-8β,14β-epoxyabiet-13(15)-en-16,12-olideDeacetylation nih.govresearchgate.net

Chemo-Enzymatic Synthesis of Novel this compound Derivatives

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic methods to create efficient and selective synthetic routes. nih.gov This strategy can involve the use of enzymes to perform key transformations on chemically synthesized intermediates or the chemical modification of enzymatically produced compounds. nih.gov

While specific examples of chemo-enzymatic synthesis directly targeting this compound are not extensively documented, the principles of this approach are highly applicable. For instance, the biotransformation of Gelomulide F using Saccharomyces cerevisiae (baker's yeast) led to the formation of Gelomulide D and Gelomulide E. tubitak.gov.trtrdizin.gov.trtubitak.gov.tr This enzymatic transformation could be a key step in a chemo-enzymatic sequence, where the resulting products are then subjected to further chemical modifications to generate a library of novel derivatives.

The integration of enzymatic reactions, such as those catalyzed by promiscuous enzymes, with chemical transformations provides a versatile platform for the synthesis of complex natural product analogs. nih.gov This approach allows for the rapid generation of structural diversity, which is crucial for structure-activity relationship studies and the development of new therapeutic agents.

Biological Activities and Molecular Mechanisms of Action Excluding Clinical Data

In Vitro Cytotoxic Activity Spectrum

Research has demonstrated that Gelomulide M possesses moderate cytotoxic activity against several human cancer cell lines. ebi.ac.ukresearchgate.net Studies evaluating a range of diterpenes isolated from S. aequorea identified this compound as one of the active compounds. Specifically, this compound, alongside the closely related Gelomulide K, exhibited inhibitory effects on cancer cell proliferation with half-maximal inhibitory concentration (IC50) values ranging from 10.5 to 29.8 µM across different cell lines. researchgate.net

This compound has shown moderate growth-inhibitory activity against the human lung carcinoma cell line A549. ebi.ac.ukresearchgate.net This cell line is a standard model for in vitro studies of lung cancer. The cytotoxic effect falls within the broader IC50 range observed for gelomulides K and M. researchgate.netmdpi.com

The compound's cytotoxic potential extends to human breast adenocarcinoma cell lines. Moderate activity has been reported against both the estrogen receptor-positive MCF7 cell line and the triple-negative MDA-MB-231 cell line. ebi.ac.ukresearchgate.netmdpi.com

Moderate cytotoxicity has also been observed against the HepG2 human liver cancer cell line. ebi.ac.ukresearchgate.netmdpi.com This indicates a broad-spectrum, albeit moderate, anti-proliferative effect of this compound on various types of cancer cells in laboratory settings.

Interactive Table: Cytotoxic Activity of this compound

Cell LineCancer TypeReported ActivityIC50 Range (µM)*
A549 Lung CarcinomaModerate ebi.ac.ukresearchgate.netmdpi.com10.5 - 29.8 researchgate.net
MCF7 Breast AdenocarcinomaModerate ebi.ac.ukresearchgate.netmdpi.com10.5 - 29.8 researchgate.net
MDA-MB-231 Breast AdenocarcinomaModerate ebi.ac.ukresearchgate.netmdpi.com10.5 - 29.8 researchgate.net
HepG2 Liver CarcinomaModerate ebi.ac.ukresearchgate.netmdpi.com10.5 - 29.8 researchgate.net

*IC50 range reported for Gelomulide K and M.

Inhibition of Breast Cancer Cell Lines (e.g., MCF7, MDA-MB-231, BT474, MDA-MB-468, SKBR3)

Cellular and Molecular Mechanisms of Cytotoxicity

Specific research detailing the role of Reactive Oxygen Species (ROS) in the cytotoxic mechanism of this compound is not available in the reviewed scientific literature. While related compounds like Gelomulide K have been shown to induce cell death through ROS-mediated pathways, similar data for this compound has not been specified.

The induction of caspase-independent cell death has been investigated for related diterpenoids. For instance, Gelomulide K is reported to act as an agent that induces caspase-independent cell death. However, specific studies confirming that this compound acts through this particular pathway are not present in the available literature.

Modulation of Specific Intracellular Signaling Cascades (e.g., PARP-1 activation)

This compound's close analog, gelomulide K, has been shown to induce hyperactivation of poly(ADP-ribose) polymerase 1 (PARP-1). ebi.ac.uknih.gov This activation is a key event in a form of programmed cell death that is independent of caspases. ebi.ac.uk PARP-1 is an enzyme that plays a crucial role in DNA repair and cell death. sonar.chnih.gov When activated by DNA breaks, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. sonar.chnih.gov While this is a normal part of the DNA damage response, excessive activation of PARP-1 can lead to a depletion of cellular energy stores (NAD+ and ATP) and ultimately, a form of necrotic cell death known as parthanatos. sonar.chnih.gov The hyperactivation of PARP-1 by gelomulide K is associated with an increase in the production of reactive oxygen species (ROS) and a decrease in cellular glutathione (B108866) levels in cancer cells. ebi.ac.uk This suggests that this compound and its analogs may exert their cytotoxic effects by inducing overwhelming DNA damage and subsequent PARP-1-mediated cell death.

Synergistic Potentiation of Established Therapeutic Agents

Enhancement of Paclitaxel (B517696) Lethality in Cancer Cells

This compound's analog, gelomulide K, has demonstrated a synergistic effect with the widely used chemotherapeutic agent, paclitaxel, in breast cancer cells. ebi.ac.uknih.govwayne.edu Paclitaxel is a microtubule-stabilizing agent that arrests the cell cycle in the G2/M phase, leading to apoptotic cell death. mdpi.come-century.us However, resistance to paclitaxel can develop through various mechanisms, including the downregulation of caspases, which are essential for apoptosis. ebi.ac.uk

Gelomulide K potentiates the lethality of paclitaxel by inducing a caspase-independent form of cell death. ebi.ac.uknih.gov This is significant because it provides an alternative pathway to eliminate cancer cells that have become resistant to apoptosis. The synergistic effect is linked to the ability of gelomulide K to increase intracellular reactive oxygen species (ROS), which contributes to its cytotoxic activity. ebi.ac.ukplos.org By combining paclitaxel with a compound like gelomulide K, it is possible to target cancer cells through two different mechanisms, potentially leading to a more effective treatment outcome and overcoming drug resistance. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Importance of Specific Structural Moieties for Biological Activity (e.g., 8,14-epoxy group)

Structure-activity relationship (SAR) studies of gelomulide analogs have highlighted the critical role of specific structural features in their biological activity. One of the most important moieties is the 8,14-epoxy group. ebi.ac.ukresearchgate.netacs.org The presence of this epoxide is correlated with the compound's ability to induce cell death. ebi.ac.uknih.gov In contrast, analogs with an 8,14-dihydroxy structure show reduced activity. acs.org This suggests that the strained epoxide ring is crucial for the compound's reactivity and interaction with its biological targets. The ent-abietane diterpenoid skeleton with an α,β-unsaturated γ-lactone ring connected at C-12 and C-13 is also a common feature among these bioactive compounds. ebi.ac.uknih.govresearchgate.net

Impact of Acetylation and Esterification on Activity

The biological activity of gelomulide analogs can be significantly influenced by acetylation and esterification of hydroxyl groups. nih.govresearchgate.net Generally, the acetylation of hydroxyl groups, particularly at positions C-3 and C-8, has been found to have a positive effect on the cytotoxic activities of these compounds. nih.govresearchgate.net Acetylation can alter the compound's polarity and ability to cross cell membranes, which can in turn affect its bioavailability and interaction with intracellular targets. mdpi.com The process of esterification can also be used to create prodrugs or to modify the pharmacokinetic properties of the parent compound. google.com These modifications provide a valuable tool for optimizing the therapeutic potential of gelomulide analogs.

Advanced Research Perspectives and Future Directions

Discovery of Novel Pharmacological Targets and Signaling Pathways

A critical step in the development of any potential therapeutic agent is the precise identification of its molecular targets and the signaling pathways it modulates. For Gelomulide M, this remains a significant area for future investigation. While its cytotoxicity has been noted in the context of broader screenings, the specific proteins and pathways through which it exerts its effects are not yet fully elucidated. chemfaces.combiocrick.com

Future research should focus on unbiased, large-scale screening methods to identify direct binding partners of this compound. Techniques such as affinity chromatography-mass spectrometry, where a modified this compound molecule is used to 'pull down' its cellular binding partners, could provide direct evidence of its targets. Subsequent validation of these interactions through biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be essential.

Furthermore, understanding the downstream effects of these interactions on cellular signaling is crucial. For instance, many diterpenoids are known to influence key cancer-related pathways. nih.gov Investigating the effect of this compound on pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, as well as its potential to induce apoptosis or cell cycle arrest, would provide a more complete picture of its mechanism of action.

Potential Research Approaches for Target Identification Description
Affinity Purification-Mass SpectrometryImmobilized this compound is used as bait to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.
Yeast Two-Hybrid ScreeningA genetic method to screen a library of proteins for interaction with this compound.
Drug Affinity Responsive Target Stability (DARTS)This method identifies protein targets by observing their stabilization against protease degradation upon ligand binding.
Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of target proteins upon binding of this compound in intact cells or cell lysates.

Investigation of Additional Biological Activities Beyond Cytotoxicity

The chemical scaffold of this compound, an ent-abietane diterpenoid, is shared by numerous natural products with a wide spectrum of biological activities beyond simple cytotoxicity. researchgate.netnih.gov Members of the Suregada genus, from which related compounds are derived, have been reported to possess anti-inflammatory, antibacterial, antiviral, and anti-allergic properties. researchgate.net This suggests that this compound may also harbor a range of therapeutic activities that are yet to be explored.

Systematic screening of this compound in various bioassays is a promising avenue for future research. This could include assays for anti-inflammatory activity, such as measuring the inhibition of nitric oxide production in macrophages or the suppression of pro-inflammatory cytokines. Its potential as an antimicrobial agent could be evaluated against a panel of pathogenic bacteria and fungi, including drug-resistant strains. Given the structural similarities to other antiviral diterpenoids, its activity against viruses such as influenza or HIV could also be investigated. researchgate.netmdpi.com

Potential Biological Activities for Investigation Example Assay
Anti-inflammatoryInhibition of COX-1/COX-2 enzymes or reduction of inflammatory mediators (e.g., TNF-α, IL-6) in cell-based assays.
AntimicrobialDetermination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
AntiviralPlaque reduction assays or other cell-based assays to measure the inhibition of viral replication.
NeuroprotectiveAssessment of neuronal cell viability and function in models of neurodegenerative disease or oxidative stress.

Computational Chemistry and Molecular Modeling for Rational Drug Design

Computational approaches are invaluable for accelerating drug discovery and development. For this compound, molecular modeling and computational chemistry can serve several purposes. Firstly, in the absence of an experimentally determined high-resolution structure of this compound bound to a target protein, molecular docking studies can predict potential binding modes and affinities. This can help prioritize which potential targets identified in screening assays are most likely to be biologically relevant.

Once a primary target is validated, computational methods can be employed for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Techniques such as quantitative structure-activity relationship (QSAR) studies can identify the key chemical features of the this compound scaffold that are critical for its biological activity. This knowledge can then guide the synthesis of a focused library of derivatives for further testing. The presence of reactive functional groups, such as the epoxide and α,β-unsaturated lactone, makes this compound a candidate for forming covalent bonds with its target proteins, a mechanism that can be explored and optimized through computational modeling. ebi.ac.ukebi.ac.uk

Metabolic Engineering and Synthetic Biology Approaches for Sustainable Production

The natural abundance of this compound in its source organisms may be insufficient for extensive preclinical and clinical development. Therefore, establishing a sustainable and scalable production method is a critical long-term goal. Metabolic engineering and synthetic biology offer powerful tools to achieve this. nih.gov

The biosynthetic pathway of ent-abietane diterpenoids involves a series of enzymatic steps, including the action of diterpene synthases and decorating enzymes like cytochrome P450 oxidases and acyltransferases. researchgate.net A key research direction would be the elucidation of the specific genes and enzymes responsible for the biosynthesis of this compound in its native plant host. Once these are identified, the entire pathway could be reconstituted in a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.gov This would enable the production of this compound from simple, inexpensive starting materials through fermentation. Furthermore, these engineered microbial systems could be optimized to produce novel analogs of this compound that may not be accessible through traditional chemical synthesis. researchgate.net

Key Steps in Engineering Microbial Production Description
Pathway ElucidationIdentification and characterization of the biosynthetic genes for this compound from the source plant.
Heterologous ExpressionTransferring the identified genes into a suitable microbial host (E. coli, yeast).
Metabolic OptimizationEngineering the host's metabolism to increase the precursor supply and overall product yield.
Fermentation DevelopmentScaling up the production process in bioreactors to generate larger quantities of the compound.

Development of Advanced Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of a compound like this compound can be significantly influenced by its physicochemical properties, such as solubility and stability, which in turn affect its bioavailability and biodistribution. Advanced drug delivery systems can be designed to overcome these limitations.

Future research could focus on encapsulating this compound in various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These formulations can improve the solubility of hydrophobic compounds, protect them from premature degradation in the bloodstream, and potentially enable targeted delivery to specific tissues or cell types, such as tumors. For example, nanoparticles can be decorated with ligands that bind to receptors overexpressed on cancer cells, thereby increasing the local concentration of this compound at the site of action and reducing off-target toxicity.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular response to this compound, the integration of various "omics" technologies is a powerful approach. mdpi.com Transcriptomics (e.g., RNA-seq) can reveal the global changes in gene expression induced by the compound, providing insights into the cellular pathways that are activated or inhibited. Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function.

Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of cells or organisms following treatment with this compound. mdpi.com By identifying which metabolic pathways are perturbed, researchers can uncover novel mechanisms of action and potential biomarkers of response. mdpi.com For instance, a metabolomic analysis might reveal that this compound disrupts central carbon metabolism or specific amino acid pathways in cancer cells. mdpi.com Combining these omics datasets can lead to a comprehensive, systems-level understanding of how this compound functions, paving the way for its rational application in a therapeutic context.

Q & A

Q. How can contradictory results in this compound’s mechanism of action be resolved?

  • Methodological Answer : Address contradictions by: (i) Replicating experiments under identical conditions (e.g., cell line passage number, serum batch). (ii) Employing orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation). (iii) Applying meta-analysis to aggregate published data and identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

  • Methodological Answer : Use pharmacokinetic profiling (e.g., intravenous vs. oral administration in rodent models) with LC-MS/MS quantification. Modify lipophilicity via prodrug design (e.g., ester derivatives) or employ nanocarriers (liposomes) to enhance solubility. Validate improvements using area-under-the-curve (AUC) calculations .

Q. How do structural modifications impact this compound’s target specificity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with targeted substitutions (e.g., hydroxyl → methoxy groups). Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair with computational docking (AutoDock Vina) to predict binding modes .

Q. What methodologies identify off-target effects of Gelomumlide M in complex biological systems?

  • Methodological Answer : Use proteome-wide approaches like thermal proteome profiling (TPP) or CRISPR-Cas9 knockout screens. Validate hits with siRNA silencing followed by rescue experiments. Cross-reference with databases (e.g., ChEMBL) to exclude artifacts .

Q. How can this compound’s synergistic effects with existing therapeutics be systematically evaluated?

  • Methodological Answer : Perform combination index (CI) analysis using the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1 to 4:1 molar ratios) across multiple concentrations. Use SynergyFinder software to classify interactions (additive, synergistic, antagonistic) .

Q. What advanced techniques resolve this compound’s three-dimensional structure?

  • Methodological Answer : X-ray crystallography requires high-purity crystals grown via vapor diffusion. For flexible structures, use nuclear Overhauser effect (NOE) restraints in NMR. Compare experimental data with density functional theory (DFT)-optimized computational models .

Q. How are genomic or proteomic datasets integrated to elucidate this compound’s polypharmacology?

  • Methodological Answer : Apply multi-omics integration tools (e.g., GeneMANIA, STRING) to link transcriptomic/proteomic changes to pathways. Use gene set enrichment analysis (GSEA) to identify overrepresented biological processes. Validate hypotheses with CRISPR interference (CRISPRi) .

Guidelines for Rigorous Research Design

  • Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Data Integrity : Document raw data and preprocessing steps (e.g., normalization, outlier removal) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Statistical Rigor : Predefine significance thresholds (e.g., α=0.05) and correct for multiple comparisons (Bonferroni adjustment). Report effect sizes (Cohen’s d) alongside p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gelomulide M
Reactant of Route 2
Reactant of Route 2
Gelomulide M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.